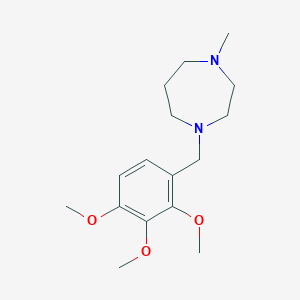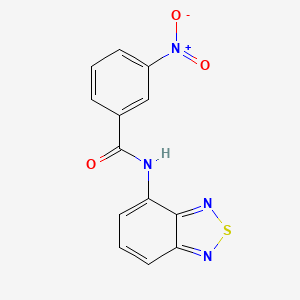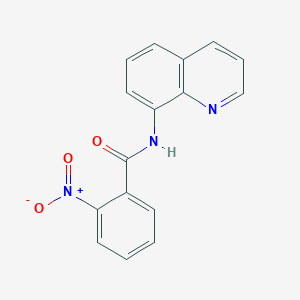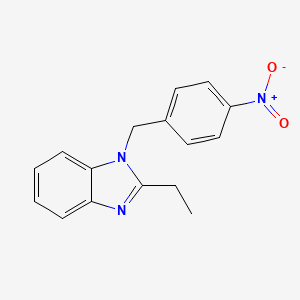
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane, also known as MTBD, is a chemical compound that has been extensively studied for its potential applications in the field of pharmacology. MTBD belongs to the class of diazepanes, which are known to possess a wide range of biological activities. The unique chemical structure of MTBD has made it an attractive target for synthesis and investigation.
Mechanism of Action
The exact mechanism of action of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane is not fully understood, but it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant effects in animal models of epilepsy, and it has also been shown to have anxiolytic and sedative effects in human subjects. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has also been shown to have potential applications in the treatment of depression and other mood disorders.
Advantages and Limitations for Lab Experiments
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane can be difficult to work with due to its low solubility in water, and it can also be toxic to cells at high concentrations.
Future Directions
There are several potential future directions for research on 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane. One area of interest is the development of new derivatives of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane with improved pharmacological properties. Another area of interest is the investigation of the effects of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane on other neurotransmitter systems, such as the glutamate system. Finally, there is also potential for the development of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane-based therapies for the treatment of neurological and psychiatric disorders.
In conclusion, 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane is a unique chemical compound that has been extensively studied for its potential applications in the field of pharmacology. Its mechanism of action and its effects on the human body have been well-characterized, and it has shown promise in the treatment of a wide range of neurological and psychiatric disorders. Further research is needed to fully understand the potential of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane and its derivatives.
Synthesis Methods
The synthesis of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods for synthesizing 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane involves the reaction of 2,3,4-trimethoxybenzyl chloride with 1-methyl-1,4-diazepane in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane.
Scientific Research Applications
1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been extensively studied for its potential applications in the field of pharmacology. One of the major areas of research has been the investigation of its mechanism of action and its effects on the human body. 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
properties
IUPAC Name |
1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-17-8-5-9-18(11-10-17)12-13-6-7-14(19-2)16(21-4)15(13)20-3/h6-7H,5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPESIKUCEWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)


![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)